![molecular formula C20H26N2 B049259 1,4-Bis(3-methylbenzyl) piperazine CAS No. 625406-13-5](/img/structure/B49259.png)
1,4-Bis(3-methylbenzyl) piperazine
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Overview
Description
1,4-Bis(3-methylbenzyl)piperazine is an organic compound with the molecular formula C20H26N2 . It has an average mass of 294.434 Da and a monoisotopic mass of 294.209595 Da . It is used as a synthetic intermediate in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the asymmetric lithiation-substitution of α-methylbenzyl piperazines .Molecular Structure Analysis
The piperazine ring can be regarded as three moieties: plane A composed of N(2)–C(12)–C(13), ring B composed of C(12)–C(13)–C(12A)–C(13A), and plane C composed of N(2A)–C(12A)–C(13A) .Chemical Reactions Analysis
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . The synthesized 5,5′-(piperazin-1,4-diyl)bis(1,3,4-thiadiazole-2-thiol) was selected as a precursor to give 1,4-bis(5-hydrazinyl-1,3,4-thiadiazol-2-yl)piperazine and 1,4-bis(5-chloro-1,3,4-thiadiazol-2-yl)piperazine .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 407.9±40.0 °C at 760 mmHg, and a flash point of 181.2±15.2 °C . It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
Synthesis of Piperazine Derivatives
1,4-Bis(3-methylbenzyl) piperazine: is utilized in the synthesis of various piperazine derivatives. These derivatives are significant due to their wide range of biological and pharmaceutical activities. The synthesis often involves cyclization reactions and functionalization processes that lead to compounds with potential therapeutic properties .
Pharmacological Research
In pharmacology, 1,4-Bis(3-methylbenzyl) piperazine serves as a precursor for developing drugs with antidepressant, anticonvulsant, antihypertensive, antibacterial, antifungal, antipsychotic, anti-inflammatory, antimalarial, and anticancer properties. It’s particularly noted for its role in the synthesis of inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in neurodegenerative diseases .
Material Science Applications
The compound’s role in material science is not as well-documented as in other fields. However, its derivatives could potentially be used in creating new materials with unique properties, such as enhanced durability or thermal stability. Further research in this area could uncover novel applications .
Chemical Synthesis Intermediates
1,4-Bis(3-methylbenzyl) piperazine: acts as an intermediate in chemical syntheses, particularly in the creation of complex molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry .
Industrial Applications
While specific industrial applications of 1,4-Bis(3-methylbenzyl) piperazine are not explicitly detailed, compounds like this are often used in the development of industrial chemicals, which may include dyes, resins, and other polymers. The compound’s properties could influence the characteristics of these materials .
Biochemical Research
In biochemical research, 1,4-Bis(3-methylbenzyl) piperazine and its derivatives are studied for their interactions with biological molecules. They may be used to understand biochemical pathways or as tools to manipulate biological systems, such as inhibiting specific enzymes or receptors .
Mechanism of Action
Target of Action
1,4-Bis(3-methylbenzyl) piperazine is primarily used as a synthetic intermediate . It is used in the synthesis of inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.
Safety and Hazards
properties
IUPAC Name |
1,4-bis[(3-methylphenyl)methyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-17-5-3-7-19(13-17)15-21-9-11-22(12-10-21)16-20-8-4-6-18(2)14-20/h3-8,13-14H,9-12,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANALMXREFYDTJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC(=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(3-methylbenzyl) piperazine | |
CAS RN |
625406-13-5 |
Source
|
Record name | 1,4-Bis(3-methylbenzyl) piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625406135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-BIS(3-METHYLBENZYL) PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54FAC8M3V2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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